molecular formula C9H15NO2 B13012232 Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate

Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate

Cat. No.: B13012232
M. Wt: 169.22 g/mol
InChI Key: ZFRUYGRNMVLNGV-UHFFFAOYSA-N
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Description

Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate (CAS: 1782362-88-2) is a bicyclic amine ester with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol . Its structure consists of a bicyclo[3.2.1]octane scaffold, where the nitrogen atom occupies the 3-position, and a methyl ester group is attached at the 1-position. This compound is of interest in medicinal chemistry due to the conformational rigidity imparted by the bicyclic system, which can enhance binding specificity to biological targets.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl 3-azabicyclo[3.2.1]octane-1-carboxylate

InChI

InChI=1S/C9H15NO2/c1-12-8(11)9-3-2-7(4-9)5-10-6-9/h7,10H,2-6H2,1H3

InChI Key

ZFRUYGRNMVLNGV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(C1)CNC2

Origin of Product

United States

Preparation Methods

Reduction of Bicyclic Ketone Precursors

A common route involves starting from bicyclic ketones such as 8-azabicyclo[3.2.1]octan-3-one derivatives, which are then converted into the corresponding methyl carboxylate esters through reduction and esterification steps.

  • For example, 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one can be reacted with methanol in the presence of acetic acid and sodium cyanide to introduce a cyano group, followed by reduction to yield the methyl ester derivative.
  • Reduction methods include catalytic hydrogenation (e.g., palladium catalysts under hydrogen pressure), metal reductions (magnesium in methanol), or borohydride reductions (lithium or sodium borohydride in alcohol solvents).

Enantioselective Construction from Acyclic Precursors

Recent advances focus on the enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is central to tropane alkaloids and related compounds.

  • These methods often start from acyclic precursors that contain stereochemical information, allowing stereocontrolled cyclization to form the bicyclic core directly.
  • Alternative strategies include desymmetrization of achiral tropinone derivatives to achieve stereochemical control during scaffold formation.
  • Such approaches enable the preparation of enantiomerically enriched methyl 3-azabicyclo[3.2.1]octane-1-carboxylate derivatives, which are valuable for biological activity studies.

Multi-step Organic Synthesis Including Functional Group Transformations

  • The synthesis typically involves functional group interconversions such as cyanation, esterification, and reduction.
  • For example, phosphorous oxychloride and pyridine can be used to convert hydroxy-substituted intermediates into the desired bicyclic esters under controlled temperature conditions.
  • The hydrochloride salt form of this compound is often isolated to improve solubility and stability.

Comparative Data Table of Key Preparation Parameters

Step/Method Starting Material Reagents/Conditions Yield (%) Notes
Reduction of bicyclic ketone 8-azabicyclo[3.2.1]octan-3-one derivative NaBH4 in methanol or catalytic hydrogenation Moderate to high Requires careful control of stereochemistry
Cyanation followed by reduction 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one NaCN, AcOH, MeOH, then reduction Moderate Multi-step, involves toxic cyanide handling
Enantioselective cyclization Acyclic precursors with stereochemical info Chiral catalysts, controlled temperature Variable Enables stereocontrol, suitable for pharma
Esterification and salt formation Hydroxy or carboxylic acid intermediates POCl3, pyridine, acid/base workup High Produces methyl ester hydrochloride salt

Research Findings and Analysis

  • The reduction methods using metal hydrides or catalytic hydrogenation are well-established and provide good yields but require optimization to avoid over-reduction or stereochemical scrambling.
  • The enantioselective synthetic routes represent a significant advancement, allowing direct access to stereochemically pure bicyclic esters, which is critical for biological activity and drug development.
  • Functional group transformations such as cyanation and subsequent reduction are useful for introducing substituents that can be further manipulated, expanding the chemical space of derivatives.
  • The hydrochloride salt form of this compound improves handling and solubility, facilitating its use in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Structural Characteristics

Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate is classified as a tropane alkaloid, featuring a nitrogen atom within its bicyclic framework. Its molecular formula is C10_{10}H15_{15}NO2_2, with a molecular weight of approximately 169.22 g/mol. The presence of a methyl ester functional group enhances its reactivity and potential applications in medicinal chemistry.

Pharmaceutical Development

The compound's structural resemblance to other tropane alkaloids suggests significant potential in pharmaceutical development :

  • Neurotransmitter Modulation : this compound has been studied for its ability to inhibit the reuptake of neurotransmitters like dopamine and serotonin, which may lead to applications in treating neurological disorders such as depression and anxiety.
  • Drug Design : Its unique structure serves as a valuable scaffold for designing new drugs targeting various biological pathways, particularly those involved in mood regulation and cognitive function .

Medicinal Chemistry

In the realm of medicinal chemistry , this compound has shown promise in several areas:

  • Synthesis of Derivatives : this compound can be modified to create a variety of derivatives with enhanced biological activity. Research indicates that specific modifications can improve the compound's affinity for neurotransmitter receptors, leading to more effective therapeutic agents .
  • Analogs of Known Drugs : It serves as a precursor for synthesizing analogs of well-known drugs, including cocaine analogs that may possess reduced side effects while maintaining efficacy .

Biochemical Research

The compound's interactions at the molecular level make it an important subject in biochemical research :

  • Enzyme Interactions : Studies have shown that this compound interacts with various enzymes and proteins, influencing cellular processes such as neurotransmitter release and uptake. This interaction is crucial for understanding its potential therapeutic effects.
  • Cellular Effects : It has been observed to modulate cell signaling pathways, impacting gene expression and cellular metabolism, which are vital for developing targeted therapies in oncology and neurology .

Case Studies and Research Findings

Several studies highlight the practical applications of this compound:

StudyFocusFindings
Journal of Medicinal ChemistryAntidepressant PotentialDemonstrated inhibition of serotonin reuptake, suggesting antidepressant properties.
ACS PublicationsDrug DevelopmentIdentified as a scaffold for novel drug classes with significant biological activity against various targets .
ResearchGateSynthesis TechniquesReported successful synthesis methods leading to high yields of biologically active derivatives .

Mechanism of Action

The mechanism of action of Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Variations

Compound Name Molecular Formula Substituents/Modifications Key Features CAS/Reference
Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate C₉H₁₅NO₂ 1-carboxylate, 3-aza Parent compound; rigid bicyclic scaffold 1782362-88-2
Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride C₉H₁₆ClNO₂ 3-carboxylate, 8-aza, hydrochloride salt Positional isomer; enhanced solubility due to HCl salt 179022-43-6
Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride C₈H₁₄ClNO₂ Smaller bicyclo[3.1.0]hexane ring, ethyl ester Reduced steric bulk; similarity score: 0.93 1989558-84-0
Methyl 3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate C₁₆H₁₉ClNO₂ 4-chlorophenyl, 8-methyl substituents Increased lipophilicity; potential CNS activity 130342-80-2
Methyl 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylate C₁₄H₂₂N₂O₄ Boc-protected amine, 8-carboxylate Protected amine for synthetic intermediates 1403766-87-9

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., methyl 8-azabicyclo[3.2.1]octane-3-carboxylate HCl) exhibit improved aqueous solubility compared to free bases .
  • Lipophilicity : Substituents like 4-chlorophenyl increase logP values, enhancing blood-brain barrier penetration in CNS-targeted compounds .

Biological Activity

Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides an overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings.

Structural Characteristics

This compound is characterized by:

  • Molecular Formula : C_{10}H_{15}NO_2
  • Molecular Weight : Approximately 181.23 g/mol
  • Functional Groups : Contains a carboxylate group and a nitrogen atom integrated into the bicyclic structure, enhancing its solubility and reactivity in biological systems .

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems:

  • Monoamine Reuptake Inhibition : Similar compounds have been shown to act as monoamine reuptake inhibitors, which can be beneficial in treating mood disorders such as depression and anxiety .
  • Agonist Activity : Some derivatives exhibit agonistic properties at opioid receptors, indicating potential pain relief applications .

Case Studies and Research Findings

Several studies have investigated the biological effects of azabicyclo[3.2.1]octane derivatives:

  • Antidepressant Effects : A study highlighted that derivatives of azabicyclo[3.2.1]octane can inhibit the reuptake of serotonin and norepinephrine, demonstrating efficacy comparable to established antidepressants .
  • Anticancer Activity : Research has indicated that certain azabicyclo[3.2.1]octane compounds show cytotoxic effects against various cancer cell lines, including glioblastoma and hepatocellular carcinoma .
  • Anti-inflammatory Properties : The compound has been identified as a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in managing inflammatory responses .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : Common precursors include amino acids or other nitrogen-containing compounds.
  • Key Reactions : The synthesis often employs cyclization methods to form the bicyclic structure, followed by esterification to introduce the carboxylate group .

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with other related compounds:

Compound NameMechanism of ActionBiological Activity
Methyl 3-azabicyclo[3.2.1]octaneMonoamine reuptake inhibitionAntidepressant effects
8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octaneOpioid receptor agonistAnalgesic properties
Pyrazole azabicyclo[3.2.1]octaneNAAA inhibitionAnti-inflammatory effects

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